Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester
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Description
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.208. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyridine derivatives, including those structurally similar to S-(4-Cyano-1-oxo-1lambda5-pyridin-2-yl) ethanethioate, has been extensively explored due to their significant biological and chemical applications. These compounds serve as key intermediates in the synthesis of complex molecules with diverse pharmacological activities. For instance, Ghosh et al. (2015) reviewed the synthetic strategies and pharmacology of 2-oxo-3-cyanopyridine derivatives, highlighting their importance due to promising biological activities and their role as reactive chemical intermediates in various organic syntheses (Ghosh et al., 2015).
Biological and Medicinal Applications
Pyridine derivatives exhibit a wide range of biological activities, which makes them of great interest in medicinal chemistry. Altaf et al. (2015) summarized the medicinal uses of numerous pyridine derivatives, noting their significant role in modern medicinal applications due to their diverse biological activities (Altaf et al., 2015). Similarly, Abu-Taweel et al. (2022) discussed the medicinal importance and chemosensing applications of pyridine derivatives, emphasizing their potential in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The role of pyridine and its derivatives in catalysis and organic synthesis is another area of significant interest. Vidal et al. (2012) highlighted the use of ionic liquid-modified materials, including pyridinium-based ionic liquids, in solid-phase extraction and separation techniques, underlining their versatility and efficacy in enhancing catalytic processes (Vidal et al., 2012).
Properties
IUPAC Name |
S-(4-cyano-1-oxidopyridin-1-ium-2-yl) ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6(11)13-8-4-7(5-9)2-3-10(8)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDKYNUOROCHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=[N+](C=CC(=C1)C#N)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747718 |
Source
|
Record name | S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186127-88-7 |
Source
|
Record name | S-(4-Cyano-1-oxo-1lambda~5~-pyridin-2-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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